molecular formula C8H9N5 B8600175 4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

Cat. No. B8600175
M. Wt: 175.19 g/mol
InChI Key: WWEVJHLLJKXGSN-UHFFFAOYSA-N
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Patent
US06015825

Procedure details

A mixture of 4-chloro-6-ethylpyrimidine (1.42 g, 10 mmol) and 1H-1,2,4-triazole (1.4 g, 20 mmol) was heated to 120° C. with stirring to give a yellow oil, which deposited an orange solid. The mixture was maintained at 120° C. for 0.2 hours, cooled to 70° C. and dissolved in methanol (10 ml). The solution was diluted with dichloromethane (50 ml) and was washed with saturated sodium bicarbonate solution (20 ml). The aqueous phase was extracted with dichloromethane (2×20 ml) and the combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica by elution with ethyl acetate to give the title compound (1.44 g, 82%) as a yellow solid, m.p. 75-76° C., which was characterised by 1H-N.M.R. spectroscopy.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1.[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>CO.ClCCl>[CH2:8]([C:6]1[CH:7]=[C:2]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[N:3]=[CH:4][N:5]=1)[CH3:9]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)CC
Name
Quantity
1.4 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 120° C. for 0.2 hours
Duration
0.2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70° C.
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica by elution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=NC(=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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